

# Methods for constructing and delivering DNA vaccines against hepatitis B.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Hepatitis B Vaccine |           |
| Cat. No.:            | B020794             | Get Quote |

# Application Notes and Protocols for Hepatitis B DNA Vaccines

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hepatitis B virus (HBV) infection remains a significant global health issue, with hundreds of millions of individuals chronically infected and at risk of developing severe liver diseases like cirrhosis and hepatocellular carcinoma.[1][2] While prophylactic vaccines are effective, treating chronic infections is a major challenge.[1][3] DNA vaccines represent a promising therapeutic strategy, aiming to stimulate the host's cellular and humoral immune systems to clear the virus. [1][4][5]

The principle of DNA vaccination involves introducing a plasmid DNA (pDNA) encoding one or more viral antigens into the host's cells.[1][4] The cellular machinery then transcribes and translates this genetic information, producing the viral antigens in situ. This endogenous production facilitates antigen presentation through both MHC class I and class II pathways, crucial for inducing robust cytotoxic T lymphocyte (CTL) and T helper (Th) cell responses, which are often weak in chronically infected patients.[5][6][7]

These application notes provide a comprehensive overview of the methods for constructing and delivering DNA vaccines targeting HBV, complete with detailed protocols and comparative



data to guide researchers in the field.

# **Section 1: Construction of Hepatitis B DNA Vaccines**

The construction of an effective DNA vaccine is the foundational step. It involves selecting the right viral antigens and designing an optimized plasmid vector to ensure high-level expression in mammalian cells.

# **Antigen Selection**

The choice of antigen is critical for inducing a protective and therapeutic immune response. For HBV, the most commonly used antigens are the Surface antigen (HBsAg), Core antigen (HBcAg), and the viral Polymerase (Pol).

- Hepatitis B Surface Antigen (HBsAg): As the primary component of the viral envelope,
   HBsAg is the main target for neutralizing antibodies and is used in all commercially available prophylactic vaccines.[1][8] DNA vaccines encoding HBsAg can induce strong and lasting anti-HBs antibody responses.[1]
- Hepatitis B Core Antigen (HBcAg): HBcAg is a highly immunogenic internal protein. It is a potent T-cell immunogen, and specific cellular immunity against HBcAg is considered a key factor in the control and clearance of HBV infection.[5][6]
- Hepatitis B Polymerase (Pol): The viral polymerase is another highly immunogenic and conserved protein among different HBV genotypes, making it an attractive target for inducing T-cell responses.

Therapeutic vaccine candidates often include a combination of these antigens, such as Core and Polymerase, to elicit a broad and multi-specific T-cell response.[6][7]

# **Plasmid Vector Design**

A typical DNA vaccine plasmid is a bacterial plasmid engineered for expression in eukaryotic cells.[1]

**Key Components:** 



- Promoter/Enhancer: A strong viral promoter, such as the human cytomegalovirus (CMV)
  immediate-early promoter, is used to drive high-level transcription of the antigen gene in
  mammalian cells.
- Antigen-Encoding Gene: The gene for the selected HBV antigen (e.g., HBsAg, HBcAg).
   Codon optimization of this sequence to match the host's codon usage can significantly enhance protein expression.[3][9][10]
- Polyadenylation Signal: A sequence, often from bovine growth hormone (BGH) or SV40, is added downstream of the gene to ensure proper termination and stabilization of the mRNA transcript.
- Bacterial Elements: An origin of replication (e.g., pUC ori) for propagation in E. coli and a selectable marker (e.g., kanamycin resistance gene) for selection during cloning. Vectors like pVax1 are often used in clinical studies as they are designed to meet regulatory standards.
   [11]



General Workflow for DNA Vaccine Development



Click to download full resolution via product page

Caption: High-level workflow for the development of a DNA vaccine.

#### **Protocol: Plasmid DNA Vaccine Construction**

This protocol describes the general steps for cloning an HBV antigen gene into a mammalian expression vector.

- 1. Gene Amplification:
- Amplify the target HBV gene (e.g., HBsAg) from an HBV genomic DNA template using PCR.
   [8]
- Design primers with restriction enzyme sites (e.g., BamHl and Pstl) at the 5' ends to facilitate cloning into the corresponding sites of the expression vector (e.g., pSW3891 or pVax1).[5]
- PCR Reaction Mix (50 μL):
  - 5x High-Fidelity Buffer: 10 μL
  - dNTP Mix (10 mM): 4 μL
  - Forward Primer (10 μM): 2 μL
  - Reverse Primer (10 μM): 2 μL
  - HBV DNA Template: ~50 ng
  - High-Fidelity DNA Polymerase: 1 μL
  - Nuclease-free H<sub>2</sub>O: to 50 μL
- PCR Cycling Conditions:
  - o Initial Denaturation: 95°C for 5 min
  - 30 Cycles:



■ Denaturation: 95°C for 30 sec

Annealing: 55°C for 30 sec

■ Extension: 72°C for 1 min/kb

• Final Extension: 72°C for 10 min

- Analyze the PCR product on a 1% agarose gel to confirm the correct size.
- 2. Vector and Insert Preparation:
- Purify the PCR product using a commercial kit.
- Perform a restriction digest on both the purified PCR product and the destination plasmid vector using the selected restriction enzymes (e.g., HindIII).[8]
- Digestion Reaction (50 μL):
  - Purified DNA (PCR product or plasmid): 1-5 μg
  - 10x Restriction Buffer: 5 μL
  - Restriction Enzyme(s): 1-2 μL per enzyme
  - Nuclease-free H<sub>2</sub>O: to 50 μL
- Incubate at 37°C for 2 hours.
- Purify the digested vector and insert fragments by gel electrophoresis.
- 3. Ligation:
- Ligate the purified gene insert into the linearized vector using T4 DNA Ligase.[8] Use a molar ratio of insert to vector of approximately 3:1.
- Ligation Reaction (10 μL):
  - Linearized Vector: ~50 ng

# Methodological & Application





Insert DNA: Molar equivalent to a 3:1 ratio

10x T4 DNA Ligase Buffer: 1 μL

T4 DNA Ligase: 1 μL

Nuclease-free H<sub>2</sub>O: to 10 μL

- Incubate at 16°C overnight or at room temperature for 2 hours.
- 4. Transformation and Screening:
- Transform the ligation product into competent E. coli cells (e.g., DH5α or HB101 strain).[5]
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin).
- Incubate overnight at 37°C.
- Select individual colonies and screen for the correct construct by colony PCR or restriction enzyme digestion of miniprep DNA.
- Confirm the final construct by Sanger sequencing.
- 5. Large-Scale Plasmid Purification:
- Inoculate a large culture of LB broth with a confirmed positive colony.
- Grow overnight in a shaking incubator.
- Purify the plasmid DNA using a commercial endotoxin-free maxi- or giga-prep kit. High purity and the absence of endotoxins are critical for in vivo applications.





Click to download full resolution via product page

Caption: Step-by-step workflow for constructing the DNA vaccine plasmid.

# Section 2: Delivery of Hepatitis B DNA Vaccines

Effective delivery is paramount for DNA vaccines, as naked plasmid DNA is susceptible to degradation and has poor cellular uptake.[12] Various methods have been developed to enhance the delivery and subsequent immunogenicity of these vaccines.

### Intramuscular (IM) Injection

This is the simplest delivery method, involving direct injection of the DNA plasmid solution into a muscle.[13] Muscle cells are capable of taking up and expressing the plasmid DNA, but the efficiency is generally low, often requiring large doses of DNA.



# **Electroporation (EP)**

Electroporation uses controlled, brief electrical pulses to create transient pores in cell membranes, dramatically increasing the uptake of plasmid DNA into cells at the injection site. [7][14] This method has been shown to significantly enhance both humoral and cellular immune responses compared to naked DNA injection alone, allowing for dose-sparing.[3][4][11][15]

# **Gene Gun (Biolistic Delivery)**

The gene gun uses high-pressure helium to propel microscopic gold or tungsten particles coated with plasmid DNA directly into cells, typically in the epidermis.[16][17] This method targets antigen-presenting cells (APCs) like Langerhans cells directly, which can lead to potent immune activation.[5]

# **Nanoparticle-based Delivery**

This approach uses various nanoparticles as carriers to protect the DNA from nuclease degradation and facilitate its delivery to APCs.[12]

- Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate DNA, allowing for sustained release and targeted uptake by APCs.[12][18]
- Lipid-Based Nanoparticles (LNPs): Cationic lipids form complexes with negatively charged DNA, facilitating entry into cells. LNPs are a clinically advanced delivery platform.[19]
- Inorganic Nanoparticles: Materials like calcium phosphate or layered double hydroxides (LDH) can be used to formulate DNA vaccines, showing good biocompatibility and adjuvant properties.[12][14]





DNA Vaccine Immune Response Pathway

Click to download full resolution via product page

Caption: Signaling pathway of the immune response to a DNA vaccine.

# Section 3: Experimental Protocols for Delivery Protocol: Intramuscular (IM) Injection with Electroporation (Mouse Model)

This protocol is adapted from studies demonstrating enhanced immunogenicity via electroporation in mice.[7][11][20]

#### Materials:

- Purified, endotoxin-free plasmid DNA at 1 mg/mL in sterile PBS.
- BALB/c mice (6-8 weeks old).



- Insulin syringes.
- Electroporator (e.g., BTX 830) with two-needle array electrodes.
- Anesthesia equipment.

#### Procedure:

- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Shave the fur over the tibialis anterior muscle of one hind limb.
- Inject 30 μL of the plasmid DNA solution (containing 30 μg of DNA) into the tibialis anterior muscle.[20]
- Immediately after injection, insert the two-needle array electrode longitudinally into the muscle, spanning the injection site. The distance between electrodes is typically 5 mm.[20]
- Deliver the electrical pulses. A common set of parameters is:
  - Voltage: 20 V/mm distance between electrodes[20] (e.g., 100 V for a 5 mm gap).
  - Pulse Length: 20-50 ms.[20]
  - Number of Pulses: 6-8 pulses (e.g., 3 pulses with reversal of polarity after the first 3).[20]
  - Frequency: 1 pulse per second.[20]
- Withdraw the electrodes and allow the mouse to recover from anesthesia.
- Booster immunizations can be performed using the same procedure at intervals of 2-3 weeks.[7][20]

# **Protocol: Gene Gun Delivery (Mouse Model)**

This protocol is based on the use of the Helios Gene Gun system for transdermal vaccination. [21]

#### Materials:



- Helios Gene Gun System (Bio-Rad).
- Gold microcarriers (e.g., 1.0 μm diameter).
- Plasmid DNA.
- Spermidine, CaCl<sub>2</sub>, Polyvinylpyrrolidone (PVP).
- Tubing prep station and tubing cutter.
- Pressurized helium tank.

#### Procedure:

- Preparation of DNA-Coated Gold Particles:
  - Weigh 25 mg of gold microcarriers into a microfuge tube.
  - Add 50 μg of plasmid DNA.
  - $\circ$  Vortex continuously while adding 100  $\mu$ L of 0.05 M spermidine and 100  $\mu$ L of 1 M CaCl<sub>2</sub>.
  - Allow DNA to precipitate onto the gold particles for 10 minutes.
  - Pellet the coated particles, wash with ethanol, and resuspend in ethanol containing PVP.
- Cartridge Preparation:
  - Load the DNA-gold suspension into Tefzel tubing using a tubing prep station.
  - Allow the gold particles to settle, remove the ethanol, and dry the tubing with nitrogen gas.
  - Cut the tubing into 0.5-inch cartridges.
- Vaccination:
  - Shave the abdominal area of the mouse.
  - Set the helium pressure on the gene gun (typically 300-400 psi).



- Place the gene gun orifice against the shaved skin and discharge. Each discharge delivers approximately 1 μg of DNA.
- Deliver 2-3 non-overlapping shots per mouse.
- Booster immunizations can be given at 2-week intervals.

# Section 4: Data Presentation - Immunogenicity of HBV DNA Vaccines

The efficacy of different DNA vaccine constructs and delivery methods is typically evaluated by measuring the resulting humoral (antibody) and cellular (T-cell) immune responses.

# Table 1: Humoral Immune Response to HBV DNA Vaccines in Animal Models



| Animal<br>Model  | Vaccine<br>Antigen(s) | Delivery<br>Method          | Dose              | Peak Anti-<br>HBs Titer<br>(mIU/mL)  | Reference |
|------------------|-----------------------|-----------------------------|-------------------|--------------------------------------|-----------|
| Mice<br>(BALB/c) | HBsAg                 | IM Injection                | 100 μg            | ~1,000                               | [1]       |
| Mice<br>(BALB/c) | Core & Pol            | IM +<br>Electroporatio<br>n | 20 μg             | Not<br>Applicable (T-<br>cell focus) | [7]       |
| Rabbits          | WHsAg¹                | IM +<br>Electroporatio<br>n | 500 μg            | > 10,000                             | [3]       |
| Sheep            | HBsAg                 | IM +<br>Electroporatio<br>n | 500 μg            | ~1,000                               | [4]       |
| Chimpanzee       | HBsAg (S +<br>M)      | IM Injection                | 2 mg (4<br>doses) | 14,000 -<br>114,000                  | [1][13]   |
| Chimpanzee       | HBsAg (S +<br>M)      | IM Injection                | 400 μg            | Lower,<br>transient<br>titers        | [13]      |

<sup>&</sup>lt;sup>1</sup>WHsAg: Woodchuck Hepatitis Virus surface antigen, an animal model equivalent.

# Table 2: Cellular Immune Response to HBV DNA Vaccines



| Model            | Vaccine<br>Antigen(s) | Delivery<br>Method          | Dose  | T-Cell<br>Response<br>Metric (IFN-<br>y SFC <sup>1</sup> /10 <sup>6</sup><br>cells) | Reference |
|------------------|-----------------------|-----------------------------|-------|-------------------------------------------------------------------------------------|-----------|
| Mice<br>(BALB/c) | Core & Pol            | IM +<br>Electroporatio<br>n | 20 μg | Core: ~670,<br>Pol: ~2685                                                           | [7]       |
| Mice<br>(BALB/c) | Core & Pol            | IM +<br>Electroporatio<br>n | 2 μg  | Core: ~742,<br>Pol: ~1600                                                           | [7]       |
| Mice<br>(BALB/c) | HBcAg                 | Gene Gun                    | 1 μg  | Strong CTL<br>activity<br>detected                                                  | [5]       |
| Human<br>(CHB²)  | S + PreS2/S           | IM Injection                | 1 mg  | Transient<br>IFN-y T-cell<br>activation                                             | [9]       |
| Human<br>(CHB²)  | Core & Pol +<br>IL-12 | IM Injection                | 1 mg  | Detectable<br>Th1 cell<br>response                                                  | [4]       |

<sup>1</sup>SFC: Spot-Forming Cells in an ELISpot assay. <sup>2</sup>CHB: Chronic Hepatitis B patients.

### Conclusion

The development of DNA vaccines for hepatitis B has made significant strides, moving from basic constructs to optimized plasmids delivered by advanced physical and nanoparticle-based methods. Electroporation and gene gun delivery have proven particularly effective at enhancing immunogenicity in preclinical models.[4][15] While early human trials showed modest efficacy, they confirmed the safety of the approach and its ability to activate T-cell responses in some patients with chronic HBV.[4][9] Ongoing research focuses on further optimizing vaccine immunogenicity through the use of potent adjuvants, combination antigen strategies, and improved delivery platforms to overcome the immune tolerance associated with chronic HBV



infection.[9][22] The detailed protocols and comparative data presented here serve as a valuable resource for researchers dedicated to advancing this promising therapeutic modality.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. karger.com [karger.com]
- 2. The potential of 1018 ISS adjuvant in hepatitis B vaccines: HEPLISAV™ review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity in mice and rabbits of DNA vaccines expressing woodchuck hepatitis virus antigens PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA vaccine: a promising new approach for chronic hepatitis B therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel DNA vaccine based on hepatitis B virus core gene induces specific immune responses in Balb/c mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Therapeutic Hepatitis B Virus DNA Vaccine Induces Specific Immune Responses in Mice and Non-Human Primates [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Construction and identification of Complex DNA vaccine of hepatitis B and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleic acid vaccines: A taboo broken and prospect for a hepatitis B virus cure PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DNA Engineering and Hepatitis B Virus Replication [frontiersin.org]
- 11. A Therapeutic Hepatitis B Virus DNA Vaccine Induces Specific Immune Responses in Mice and Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micro- and nanoparticulates for DNA vaccine delivery PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA vaccine for hepatitis B: evidence for immunogenicity in chimpanzees and comparison with other vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 14. elgalabwater.com [elgalabwater.com]







- 15. Enhancement of immune responses to an HBV DNA vaccine by electroporation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene Gun Delivery of mRNA Creative Biolabs [mrna.creative-biolabs.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Micro- and nanoparticle-based vaccines for hepatitis B PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advances in Nanoparticle Drug Delivery Systems for Anti-Hepatitis B Virus Therapy: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Immunization with Fusion of CTLA-4 to Hepatitis B Virus (HBV) Core Protein Enhanced Th2 Type Responses and Cleared HBV with an Accelerated Kinetic PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for monitoring gene gun-induced HBV- and HCV-specific immune responses in mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adjuvant synergy in the response to hepatitis B vaccines PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methods for constructing and delivering DNA vaccines against hepatitis B.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020794#methods-for-constructing-and-delivering-dna-vaccines-against-hepatitis-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com